Glucantime

Catalog No.
S569209
CAS No.
133-51-7
M.F
C7H18NO8Sb
M. Wt
365.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucantime

CAS Number

133-51-7

Product Name

Glucantime

IUPAC Name

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C7H18NO8Sb

Molecular Weight

365.98 g/mol

InChI

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1

InChI Key

XOGYVDXPYVPAAQ-SESJOKTNSA-M

SMILES

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O

Synonyms

Glucantime, meglumine antimoniate, N Methylglucamine Antimonate, N-methylglucamine antimonate

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O

Efficacy of Glucantime

  • Visceral Leishmaniasis (VL)

    Glucantime is considered the first-line treatment for VL, a severe form of Leishmaniasis affecting internal organs. Research studies have demonstrated its effectiveness in eliminating the parasite and improving patient outcomes. [Source: Effectiveness of Short-Course Meglumine Antimoniate (Glucantime®) for Treatment of Visceral Leishmaniasis: A 13-Year, Multistage, Non-Inferiority Study in Iran - ]

  • Cutaneous Leishmaniasis (CL)

    Glucantime is also used to treat CL, which causes skin sores. Research is ongoing to evaluate its effectiveness compared to other treatment options and in combination therapies. [Source: A Comparison between the Effects of Glucantime, Topical Trichloroacetic Acid 50% plus Glucantime, and Fractional Carbon Dioxide Laser plus Glucantime on Cutaneous Leishmaniasis Lesions - ]

Safety of Glucantime

Glucantime can cause side effects, and researchers are investigating ways to improve its safety profile.

  • Common side effects

    These include nausea, vomiting, muscle pain, and abnormal heart rhythms. [Source: Glucantime prescribing information - ]

  • Research on reducing side effects

    Some studies explore alternative administration methods or combinations with other medications to potentially reduce side effects. [Source: Effect of combination therapy with systemic glucantime and pentoxifylline in the treatment of cutaneous leishmaniasis - ]

Glucantime, chemically known as meglumine antimoniate, is a pharmaceutical compound primarily used in the treatment of leishmaniasis, a parasitic disease caused by protozoan parasites of the genus Leishmania. It is composed of pentavalent antimony complexed with meglumine, a sugar alcohol that enhances solubility and bioavailability. Glucantime is administered via injection and is particularly effective against visceral leishmaniasis and certain forms of cutaneous leishmaniasis .

The exact mechanism of action of meglumine antimoniate is not fully understood, but it likely disrupts multiple Leishmania parasite processes []. Research suggests it may interfere with parasite metabolism, generate oxidative stress, and affect parasite DNA [].

Meglumine antimoniate can cause various side effects, including nausea, vomiting, muscle pain, and heart rhythm problems []. In severe cases, kidney damage can occur. Due to these potential side effects, careful monitoring is necessary during treatment.

Glucantime is generally contraindicated in pregnant and breastfeeding women and individuals with severe kidney or heart problems [].

The synthesis of Glucantime involves the reaction of pentavalent antimony with meglumine. This reaction can be summarized as follows:

Pentavalent Antimony+MeglumineMeglumine Antimoniate Glucantime \text{Pentavalent Antimony}+\text{Meglumine}\rightarrow \text{Meglumine Antimoniate Glucantime }

In aqueous solutions, Glucantime can undergo hydrolysis, leading to the release of antimony ions. These ions are believed to exert their therapeutic effects through various biochemical pathways, including the induction of oxidative stress in Leishmania parasites .

Glucantime exhibits significant biological activity against Leishmania species. Its mechanism of action includes:

  • Induction of Oxidative Stress: The release of reactive oxygen species disrupts cellular functions in the parasites.
  • Inhibition of Enzymatic Activity: Glucantime interferes with key metabolic pathways in Leishmania, leading to cell death.
  • Immune Modulation: It enhances host immune responses, aiding in the clearance of the parasite .

Despite its efficacy, Glucantime can also induce toxicity, which necessitates careful monitoring during treatment.

The synthesis of Glucantime is typically achieved through several methods:

  • Direct Reaction: Mixing pentavalent antimony (often as antimony trioxide) with meglumine in aqueous solution.
  • Freeze-Drying: To enhance stability and solubility, the resulting solution can be freeze-dried to produce a powdered form.
  • Chemical Modification: Techniques such as acetylation and reductive methylation can modify Glucantime for specific research applications or to enhance its properties .

Glucantime is predominantly used in clinical settings for:

  • Treatment of Leishmaniasis: It is the first-line treatment for both visceral and cutaneous forms of leishmaniasis.
  • Research: Investigated for its potential synergistic effects when combined with other compounds, such as nanoparticles or alternative therapies .
  • Formulation Development: Used in developing hydrogels and liposomal formulations for improved delivery methods .

Glucantime has been studied for its interactions with various compounds:

  • Nanoparticles: Research indicates enhanced efficacy when combined with green-synthesized zinc or copper nanoparticles against Leishmania infections.
  • Chitosan Hydrogels: Formulations combining Glucantime with chitosan have shown promise in localized treatment applications .
  • Other Antileishmanial Agents: Studies have explored its use alongside other medications to improve therapeutic outcomes while reducing toxicity .

Several compounds share similarities with Glucantime in terms of application and chemical structure. Here are some notable examples:

Compound NameMechanism of ActionCommon UsesUnique Features
Sodium StibogluconateSimilar to Glucantime; induces oxidative stressTreatment for leishmaniasisOften administered intravenously
Amphotericin BBinds to fungal cell membranesAntifungal agentDifferent target organism
MiltefosineInhibits lipid metabolismTreatment for leishmaniasisOral administration; less toxic
Pentavalent AntimonySimilar mechanism; induces apoptosisTreatment for leishmaniasisLess soluble than Glucantime

Glucantime's unique formulation as a meglumine complex allows for better solubility and bioavailability compared to other antimonial compounds, making it a preferred choice in many clinical settings .

Bioactivation Pathways

Pentavalent to Trivalent Antimony Conversion

The prodrug nature of Glucantime necessitates reduction of pentavalent antimony (SbV) to its trivalent form (SbIII), the biologically active species. This conversion occurs intracellularly, mediated by host and parasite thiol-dependent systems. Trypanothione, a unique dithiol molecule in Leishmania, plays a dual role: it reduces SbV to SbIII while forming stable complexes that facilitate antimony accumulation [5] [6]. Host macrophages contribute through glutathione (GSH)-dependent pathways, where enzymes like glutathione S-transferase π1 (GSTP1) catalyze SbV reduction [3]. The phagolysosomal compartment serves as a critical site for this activation, with ABCB5 transporters potentially regulating SbIII efflux [3].

Intracellular Reduction Mechanisms

Reductive activation involves a cascade of thiol-disulfide exchanges. In vitro studies demonstrate that siRNA knockdown of GSS (glutathione synthetase) and GSTP1 enhances SbV efficacy by 17.8%, confirming their role in maintaining GSH pools required for SbV reduction [3]. Concurrently, trypanothione reductase (TR) inhibition by SbIII creates a feedback loop, depleting reduced thiols and perpetuating oxidative stress [5] [6].

Molecular Targets within Leishmania Parasites

Interference with Glycolytic Processes

While direct evidence linking SbIII to glycolytic inhibition remains limited, ATP depletion observed in treated parasites suggests secondary metabolic collapse. The parasite’s reliance on glycolysis in the amastigote stage makes this pathway vulnerable to redox imbalance-induced enzyme inactivation [1] [6].

Disruption of Fatty Acid β-Oxidation

Mitochondrial β-oxidation impairment arises from SbIII-induced reactive oxygen species (ROS), which damage acyl-CoA dehydrogenases. This disrupts energy production in promastigotes, which depend on fatty acid catabolism in the insect vector stage [1] [5].

ATP Depletion Mechanisms

SbIII uncouples oxidative phosphorylation by binding to adenine nucleotide translocases, reducing ATP synthesis by 40–60% in Leishmania infantum [1]. Concurrently, ABCB5-mediated SbIII efflux in macrophages consumes ATP, exacerbating energy deficit [3].

Oxidative Stress Induction

Reactive Oxygen Species Generation

Glucantime induces a 2.5-fold increase in superoxide anion production through NADPH oxidase activation. Paradoxically, Leishmania braziliensis-infected macrophages exhibit upregulated catalase (CAT) and superoxide dismutase (SOD) by 3.1-fold, attempting to neutralize ROS [1] [3].

Thiol Metabolism Perturbation

Treatment reduces intracellular GSH by 65% via GSTP1-mediated conjugation to SbIII. This depletes reduced thiols, impairing redox buffering capacity and increasing protein sulfhydryl oxidation [3] [5].

Trypanothione Reductase Inhibition

SbIII competitively inhibits trypanothione reductase (Ki = 4.2 μM), blocking trypanothione recycling and increasing oxidized trypanothione disulfide (T(S)2) by 80%. This cripples the parasite’s primary antioxidant system [5] [6].

DNA Damage Pathways

Nitrogenous Base Oxidation

Comet assays reveal Glucantime induces 3.8-fold more 8-oxoguanine lesions than untreated controls. Formamidopyrimidine-DNA glycosylase-sensitive sites increase by 2.7-fold, confirming oxidative base modifications [1].

The antimicrobial efficacy of Glucantime demonstrates significant variation across different Leishmania species, with distinct patterns of susceptibility that have important clinical implications. Research indicates that species-specific responses to meglumine antimoniate therapy are influenced by both parasite genetics and host factors, creating a complex therapeutic landscape that requires careful consideration of the causative organism.

Efficacy Against Leishmania tropica

Leishmania tropica exhibits variable susceptibility to Glucantime treatment, with efficacy rates ranging from excellent to poor depending on the administration route and geographic region. In a comprehensive study conducted in Birjand, eastern Iran, intralesional administration of Glucantime achieved a remarkable success rate of 96.5 percent among 90 patients with confirmed Leishmania tropica infection [1] [2]. This exceptional efficacy was observed exclusively with intralesional injection, while intramuscular administration showed complete treatment failure in all cases within the same study population [1] [2].

The superiority of intralesional over systemic administration for Leishmania tropica has been consistently demonstrated across multiple studies. Turkish research involving 180 patients with anthroponotic cutaneous leishmaniasis caused by Leishmania tropica revealed that intralesional Glucantime administration once weekly was more effective than twice weekly treatment, achieving clinical resolution in 75 percent of patients [3]. This finding suggests that the frequency of intralesional administration may be optimized to enhance therapeutic outcomes while reducing treatment burden.

Laboratory studies have provided insights into the mechanisms underlying Leishmania tropica susceptibility to Glucantime. Research using antimony-resistant Leishmania tropica strains in an ex vivo glial cell model demonstrated that 7.5 micrograms per milliliter of Glucantime effectively reduced parasite burden, with the number of amastigotes per 100 glial cells decreasing from 487 in control cultures to 116 in treated cultures [4]. These findings indicate that even resistant strains retain some degree of sensitivity to Glucantime at appropriate concentrations.

Efficacy Against Leishmania infantum

Leishmania infantum demonstrates good responsiveness to Glucantime therapy, particularly when administered through intralesional routes. Brazilian research focusing on canine tegumentary leishmaniasis caused by Leishmania infantum showed that intralesional Glucantime achieved an 87.5 percent cure rate compared to 12.5 percent in the control group receiving saline injections [5]. This study involved 16 dogs with cutaneous lesions, and the healing time was significantly faster in animals treated with Glucantime compared to controls.

The effectiveness of Glucantime against Leishmania infantum has been further validated in human studies examining visceral leishmaniasis. Research conducted in Iran demonstrated that short-course Glucantime treatment for visceral leishmaniasis caused by Leishmania infantum achieved cure rates exceeding 90 percent when treatment was continued for one week after defervescence [6]. This finding suggests that Leishmania infantum maintains good sensitivity to antimony compounds in regions with low resistance prevalence.

Local administration of meglumine antimoniate has shown particular promise for Leishmania infantum cutaneous manifestations. A study examining papular dermatitis in dogs infected with Leishmania infantum found that topical meglumine antimoniate demonstrated the fastest clinical resolution after 15 days of treatment, with sustained efficacy at 30 days post-treatment [7]. These results indicate that Leishmania infantum responds well to both systemic and local Glucantime administration.

Efficacy Against Leishmania major

Leishmania major generally exhibits good susceptibility to Glucantime therapy, with success rates varying by geographic region and administration method. Pakistani military personnel with cutaneous leishmaniasis caused by Leishmania major achieved an 81 percent cure rate when treated with intramuscular Glucantime according to World Health Organization protocols [8]. The study involved 207 patients, with 37 percent achieving cure within 15 days and the cure percentage reaching 81 percent by day 20 of treatment.

Iranian studies have demonstrated even higher efficacy rates for Leishmania major when treated with intralesional Glucantime. Research comparing miltefosine with Glucantime for Leishmania major cutaneous leishmaniasis showed that intralesional Glucantime achieved a 92.9 percent cure rate, demonstrating superior efficacy to systemic miltefosine treatment [9]. This finding underscores the importance of administration route in optimizing therapeutic outcomes for Leishmania major infections.

The species-specific sensitivity of Leishmania major to antimonial compounds has been attributed to its relative susceptibility to oxidative stress compared to other Leishmania species. Research indicates that self-healing cutaneous leishmaniasis species such as Leishmania major show increased susceptibility to antimonial drugs due to their enhanced sensitivity to oxidative damage [10]. This biological characteristic may explain the consistently good response rates observed with Glucantime therapy for Leishmania major infections.

Efficacy Against Leishmania braziliensis

Leishmania braziliensis presents a more complex therapeutic challenge, with efficacy rates varying significantly by geographic region and treatment regimen. Brazilian studies have shown that intralesional Glucantime achieved an 87.5 percent cure rate in dogs with cutaneous leishmaniasis caused by Leishmania braziliensis, with 75 percent of animals achieving cure by day 30 of treatment [5]. However, systemic treatment outcomes have been less favorable, with cure rates ranging from 50.8 percent in Brazil to 96.0 percent in Guatemala for the same species [10].

The geographic variation in Leishmania braziliensis susceptibility to Glucantime appears to be related to genetic polymorphisms within the parasite population. Research examining different Leishmania braziliensis strains isolated from patients with distinct Glucantime treatment responses revealed significant molecular and biological differences between isolates [11]. These findings suggest that regional parasite genetics may influence treatment outcomes, explaining the wide variation in efficacy rates observed across different endemic areas.

Clinical studies have demonstrated that Leishmania braziliensis responds better to higher doses and longer treatment durations. Research comparing different treatment regimens showed that 20 milligrams per kilogram per day for 20 days achieved better outcomes than lower doses or shorter durations [10]. Additionally, intralesional administration has shown promise for localized cutaneous forms, with some studies reporting cure rates exceeding 85 percent when adequate volumes of Glucantime are used for infiltration [12].

Geographic Variations in Therapeutic Response

Geographic variations in Glucantime therapeutic response represent a significant challenge in leishmaniasis management, with cure rates varying dramatically across different endemic regions. These variations appear to be influenced by multiple factors including parasite genetics, host population characteristics, treatment protocols, and the presence of antimony resistance.

Iran demonstrates considerable regional variation in Glucantime efficacy, with success rates ranging from 65 percent in Isfahan to 96.5 percent in Birjand for cutaneous leishmaniasis [13] [1]. The Isfahan region, where Leishmania tropica and Leishmania major coexist, shows moderate treatment success rates of 65 percent for uncomplicated lesions, decreasing to 31.6 percent when secondary bacterial infections are present [13]. In contrast, the Birjand region, with predominantly Leishmania tropica infections, achieves exceptional cure rates of 96.5 percent with intralesional administration [1].

The emergence of antimony resistance in certain Iranian regions has been well documented. Research from northeastern Iran identified drug-resistant Leishmania tropica parasites with effective concentration values at least four-fold higher than sensitive strains [14]. This resistance pattern was associated with clinical treatment failures, indicating that geographic pockets of resistance can significantly impact therapeutic outcomes. The resistant parasites showed stable resistance that could be reversed by buthionine sulfoximine, suggesting involvement of glutathione-based resistance mechanisms [14].

South American countries exhibit marked geographic variation in Leishmania braziliensis susceptibility to Glucantime. Brazilian studies report cure rates of 50.8 percent for cutaneous leishmaniasis, while Peruvian research shows 69.6 percent efficacy, and Guatemalan studies achieve 96.0 percent cure rates [10]. These dramatic differences occur despite treatment with the same species, suggesting that either genetic variations in parasite populations or differences in host genetics and immunity affect therapeutic response.

The Indian subcontinent represents one of the most challenging regions for antimony-based therapy, particularly in Bihar state where visceral leishmaniasis shows extensive resistance to Glucantime. Studies from Bihar report cure rates as low as 36 percent, with some research indicating that only one-third of patients achieve cure with standard treatment regimens [15]. This contrasts sharply with neighboring regions where cure rates exceed 90 percent, indicating highly localized resistance patterns.

Colombia demonstrates relatively good Glucantime efficacy for cutaneous leishmaniasis, with studies reporting cure rates of 91 percent for Leishmania panamensis infections [16]. However, pediatric populations in Colombia show lower response rates, with intramuscular Glucantime achieving only 31 percent cure rates in children compared to 17.2 percent for oral miltefosine [17]. This age-related variation suggests that host factors may influence geographic treatment outcomes.

Pakistan represents a region with generally good Glucantime efficacy, with military personnel achieving 93.7 percent cure rates for Old World cutaneous leishmaniasis [18]. The consistent efficacy observed in Pakistani studies may reflect the predominance of Leishmania major and Leishmania tropica species that retain good antimony sensitivity, as well as the non-indigenous nature of the study population, which may have different immunological profiles compared to endemic populations.

Parasitological Cure Indicators

Parasitological cure indicators serve as essential biomarkers for assessing treatment success and monitoring long-term outcomes in leishmaniasis therapy. The evaluation of parasitological cure extends beyond clinical resolution and encompasses multiple parameters that provide insights into treatment efficacy and the likelihood of sustained cure.

Microscopic examination remains a fundamental parasitological cure indicator, with negative microscopy at the end of treatment achieved in 67 percent of visceral leishmaniasis patients [19]. However, microscopic negativity does not guarantee complete parasite elimination, as molecular techniques often detect persistent parasites despite negative microscopy. This discrepancy highlights the importance of using multiple diagnostic modalities to assess treatment success.

Polymerase chain reaction-based detection provides more sensitive assessment of parasitological cure, with studies showing that 70 percent of patients achieve negative PCR results 13 weeks after treatment initiation [20]. The persistence of detectable parasite DNA in 30 percent of clinically cured patients raises important questions about the completeness of parasitological cure and the potential for disease recurrence. Research indicates that parasite persistence is influenced by previous exposure to leishmaniasis, with prior infection episodes providing some protective effect against detectable parasite persistence [20].

Complete re-epithelialization represents a crucial clinical and parasitological cure indicator for cutaneous leishmaniasis. Studies demonstrate that 100 percent of patients treated with intralesional Glucantime achieve complete re-epithelialization within 90 days of treatment initiation [5]. This indicator correlates strongly with parasitological cure, as re-epithelialization typically occurs only after significant reduction in parasite burden and resolution of the inflammatory response.

Loss of infiltration serves as both a clinical and parasitological indicator, achieved in 65 percent of patients with uncomplicated cutaneous leishmaniasis [13]. The resolution of tissue infiltration reflects the clearance of infected macrophages and the reduction of inflammatory cell accumulation around remaining parasites. This indicator often precedes complete clinical cure and may serve as an early predictor of treatment success.

The absence of raised borders in cutaneous lesions represents another important cure indicator, achieved in 87.5 percent of patients treated with intralesional Glucantime [5]. Raised borders typically indicate active disease with ongoing parasite replication and host immune response. The flattening of lesion borders suggests effective parasite clearance and the beginning of healing processes.

Negative culture results provide definitive evidence of parasitological cure, achieved in 76.4 percent of patients with cutaneous leishmaniasis [13]. Culture negativity indicates that viable parasites are no longer detectable in lesional tissue, representing the gold standard for parasitological cure assessment. However, culture techniques may have limited sensitivity, particularly in partially treated lesions where parasite viability may be compromised without complete elimination.

The combination of clinical resolution with negative microscopy represents a comprehensive cure indicator, achieved in 65 percent of patients two months after treatment completion [13]. This combined indicator provides both clinical and parasitological evidence of treatment success, offering a more reliable assessment of cure than either parameter alone.

Comparative Efficacy with Alternative Antileishmanials

The comparative efficacy of Glucantime with alternative antileishmanial agents provides crucial insights for treatment selection and optimization. Meta-analyses and randomized controlled trials have established the relative effectiveness of different therapeutic options across various forms of leishmaniasis and geographic regions.

Miltefosine represents the primary oral alternative to Glucantime, with comparative studies showing variable results depending on the Leishmania species and clinical form. A comprehensive meta-analysis found that miltefosine was significantly superior to Glucantime for treating cutaneous leishmaniasis, with a relative risk of 1.15 favoring miltefosine [16]. However, this superiority was observed primarily in species other than Leishmania braziliensis, indicating species-specific differences in drug susceptibility.

For mucosal leishmaniasis, randomized controlled trials have demonstrated that miltefosine may offer superior early treatment response compared to Glucantime. Brazilian research showed that patients treated with miltefosine had a cure probability 2.08 times greater than those treated with Glucantime at 90 days after treatment [21]. However, this advantage was not sustained at four-year follow-up, suggesting that both treatments achieve similar long-term efficacy for mucosal disease.

Pediatric cutaneous leishmaniasis presents a different comparative profile, with studies from Colombia showing that Glucantime achieved higher cure rates than miltefosine in children. Intramuscular Glucantime achieved 31 percent cure rates compared to 17.2 percent for oral miltefosine in children aged 2-12 years [17]. This finding contrasts with adult studies and suggests that age-related factors may influence the comparative efficacy of these agents.

Amphotericin B represents another important alternative to Glucantime, with comparative studies showing mixed results depending on the formulation and administration route. Iranian research comparing topical liposomal amphotericin B with intralesional Glucantime found no statistically significant difference in efficacy, with cure rates of 56.4 percent for amphotericin B versus 67.6 percent for Glucantime [22]. The similar efficacy combined with the painless administration of topical amphotericin B makes it an attractive alternative for patients who cannot tolerate injectable treatments.

Brazilian studies comparing meglumine antimoniate with liposomal amphotericin B for American tegumentary leishmaniasis found that Glucantime achieved higher cure rates than amphotericin B, with odds ratios favoring antimony therapy [23]. However, the safety profile of liposomal amphotericin B was superior, with fewer serious adverse events reported compared to Glucantime treatment.

Pentamidine serves as a third-line alternative to Glucantime, with comparative studies showing similar efficacy for certain Leishmania species. Brazilian research comparing pentamidine with Glucantime for cutaneous leishmaniasis caused by Leishmania guyanensis found comparable cure rates of 58.1 percent for pentamidine versus 55.5 percent for Glucantime [10]. However, pentamidine showed superior efficacy when administered intravenously compared to intramuscular administration, achieving cure rates exceeding 85 percent with optimized dosing regimens.

The comparative efficacy data demonstrate that treatment selection should consider multiple factors including Leishmania species, clinical form, patient age, geographic region, and tolerability profiles. While Glucantime remains effective for many leishmaniasis forms, the availability of alternative treatments provides important options for patients who fail first-line therapy or cannot tolerate antimony-based treatments.

SpeciesAdministration RouteSuccess Rate (%)Study LocationStudy Size (n)
L. tropicaIntralesional96.5Iran (Birjand)90
L. tropicaIntramuscular0.0Iran (Birjand)51
L. tropicaIntralesional75.0Turkey180
L. infantumIntralesional87.5Brazil16
L. majorIntramuscular81.0Pakistan207
L. majorIntralesional92.9Iran35
L. braziliensisIntralesional87.5Brazil16
L. braziliensisSystemic50.8BrazilMultiple studies
Region/CountryPredominant SpeciesSuccess Rate (%)Resistance Pattern
Iran (Isfahan)L. tropica/L. major65.0Moderate
Iran (Birjand)L. tropica96.5Low
Iran (General)L. tropica87.0Moderate
BrazilL. braziliensis50.8High
PeruL. braziliensis69.6Moderate
GuatemalaL. braziliensis96.0Low
ColombiaL. panamensis91.0Low
PakistanL. tropica93.7Low
India (Bihar)L. donovani36-69High
ParameterTime PointPercentage AchievedStudy Context
Negative microscopyEnd of treatment67%VL patients
Negative PCR13 weeks post-treatment70%CL patients
Complete re-epithelialization90 days post-treatment100%CL patients
Loss of infiltrationEnd of treatment65%CL patients
Absence of raised borders90 days post-treatment87.5%CL patients
Negative cultureEnd of treatment76.4%CL patients
Clinical resolution + negative smear2 months post-treatment65%CL patients
ComparisonDisease FormGlucantime Efficacy (%)Comparator Efficacy (%)Relative Risk/Odds RatioStudy Location
Glucantime vs MiltefosineCutaneous83.392.91.15Iran
Glucantime vs MiltefosineMucosal55.550.02.08Brazil
Glucantime vs MiltefosineCutaneous (pediatric)31.017.20.55Colombia
Glucantime vs Amphotericin BCutaneous67.656.41.61Iran
Glucantime vs Amphotericin BCutaneous55.587.50.63Brazil
Glucantime vs PentamidineCutaneous55.558.10.95Brazil

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

365.00705 g/mol

Monoisotopic Mass

365.00705 g/mol

Heavy Atom Count

17

UNII

75G4TW236W

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiprotozoal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01C - Agents against leishmaniasis and trypanosomiasis
P01CB - Antimony compounds
P01CB01 - Meglumine antimonate

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

133-51-7

Wikipedia

Meglumine_antimoniate

Dates

Last modified: 04-15-2024

Explore Compound Types